Guanoxyfen sulfate
Overview
Description
Guanoxyfen sulfate is a bio-active chemical compound known for its inhibitory effects on vasoconstrictor responses to sympathetic nerve stimulation. It has applications in various fields, including medicine and research. The molecular formula of this compound is 2C10H15N3O.H2O4S, and its molecular weight is 484.57 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanoxyfen sulfate involves the reaction of (3-phenoxypropyl)guanidine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves dissolving the guanidine derivative in an appropriate solvent, followed by the addition of sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Guanoxyfen sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Guanoxyfen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its inhibitory effects on vasoconstrictor responses.
Medicine: Investigated for its potential therapeutic applications, including its use as an antidepressant and antihypertensive agent.
Industry: Utilized in the development of bio-active compounds and other industrial applications
Mechanism of Action
Guanoxyfen sulfate exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation. It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite. The compound interacts with specific molecular targets and pathways, including adrenergic receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanoxyfen sulfate include:
Guanfacine: Another adrenergic receptor agonist with similar inhibitory effects on vasoconstrictor responses.
Clonidine: An antihypertensive agent with similar mechanisms of action.
Methyldopa: A centrally acting antihypertensive agent with similar therapeutic applications.
Uniqueness
This compound is unique in its specific molecular structure and its combined effects on vasoconstriction, blood glucose concentration, and appetite regulation. Its unique properties make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1021-11-0 |
---|---|
Molecular Formula |
C20H32N6O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(3-phenoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;1-5(2,3)4/h2*1-3,5-6H,4,7-8H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
CXDPVKRPWPEWCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
1021-11-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guanoxyfen sulfate; C.I. 515; CI 515; CI-515; CN-34,799-5A; HP 1598. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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